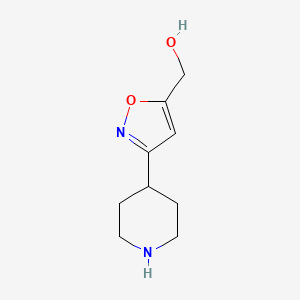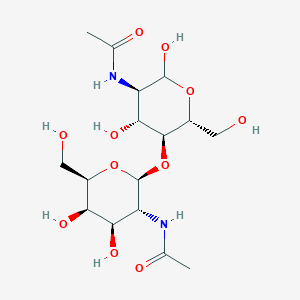
Lacdinac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LacdiNAc, also known as N-acetylgalactosaminyl-N-acetylglucosamine, is a disaccharide structure found in N- and O-glycans of glycoproteins. This compound is significant in various biological processes, including cell differentiation and tumor progression. It is often found in the glycoproteins of both vertebrates and invertebrates, and its presence is associated with specific biological functions and disease states .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LacdiNAc involves the enzymatic transfer of N-acetylgalactosamine to N-acetylglucosamine. This process is catalyzed by β4-N-acetylgalactosaminyltransferases, specifically B4GALNT3 and B4GALNT4 . The reaction conditions typically require the presence of these enzymes and appropriate substrates under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the expression of β4-N-acetylgalactosaminyltransferases in microbial systems. These systems are optimized for high yield and purity of the product. The process involves fermentation, followed by purification steps such as chromatography to isolate the desired disaccharide .
Analyse Des Réactions Chimiques
Types of Reactions
LacdiNAc undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: Reduction reactions can alter the carbonyl groups present in the structure.
Substitution: Common in glycosylation processes, where different functional groups can be added to the sugar units.
Common Reagents and Conditions
Oxidizing agents: Such as periodate, are used to oxidize the hydroxyl groups.
Reducing agents: Like sodium borohydride, are used for reduction reactions.
Substitution reactions: Often involve glycosyltransferases and specific donor substrates under enzymatic conditions.
Major Products Formed
The major products formed from these reactions include various modified glycan structures, which can have different biological activities and properties .
Applications De Recherche Scientifique
LacdiNAc has a wide range of applications in scientific research:
Chemistry: Used in the study of glycosylation processes and the synthesis of complex carbohydrates.
Biology: Plays a role in cell signaling and differentiation. It is also involved in the immune response.
Medicine: Investigated for its role in cancer progression and as a potential biomarker for certain types of cancer, such as prostate and breast cancer
Mécanisme D'action
LacdiNAc exerts its effects through its interaction with specific receptors and lectins on the cell surface. These interactions can modulate various cellular processes, including cell adhesion, migration, and signaling pathways. The molecular targets include integrins and other glycoproteins involved in cell-cell and cell-matrix interactions .
Comparaison Avec Des Composés Similaires
LacdiNAc is unique compared to other similar disaccharides due to its specific structure and the presence of N-acetylgalactosamine linked to N-acetylglucosamine. Similar compounds include:
Lactose: Composed of galactose and glucose.
Lactosamine: Composed of galactose and N-acetylglucosamine.
Lacto-N-neotetraose: A tetrasaccharide with a similar backbone but different branching patterns.
This compound’s uniqueness lies in its specific biological roles and its involvement in disease processes, making it a valuable target for research and therapeutic applications .
Propriétés
Formule moléculaire |
C16H28N2O11 |
|---|---|
Poids moléculaire |
424.40 g/mol |
Nom IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14-,15?,16+/m1/s1 |
Clé InChI |
CDOJPCSDOXYJJF-CAQKAZPESA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
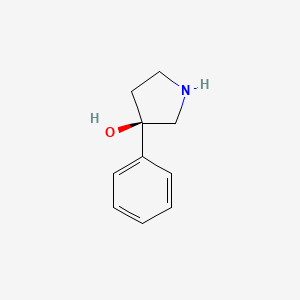

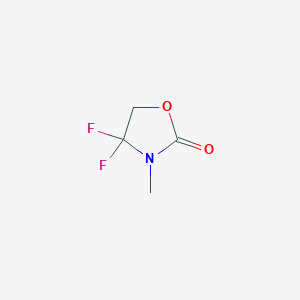
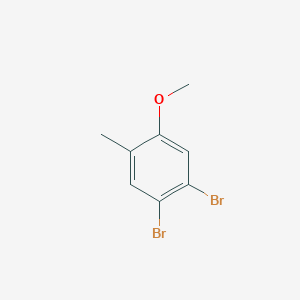
![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)
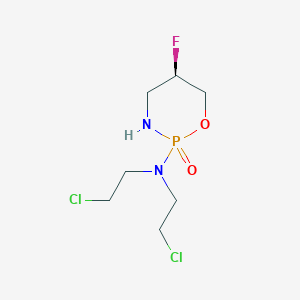
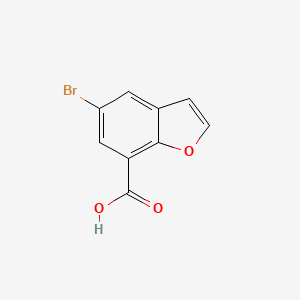

![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
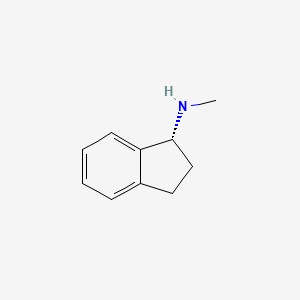
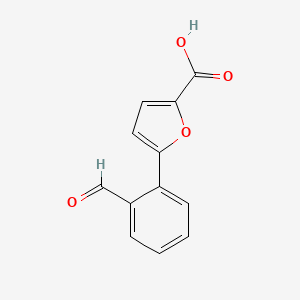
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
